2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol
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Overview
Description
2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol is an organic compound that features both fluorine and hydroxymethyl groups attached to a phenol ring. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization to introduce the desired substituents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Fluoro-3-(carboxymethyl)-5-(trifluoromethyl)phenol.
Reduction: Formation of 2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)cyclohexanol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The hydroxymethyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar structure but lacks the phenol group.
2-Fluoro-3-(hydroxymethyl)phenol: Similar structure but lacks the trifluoromethyl group.
3-(Hydroxymethyl)-5-(trifluoromethyl)phenol: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C8H6F4O2 |
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Molecular Weight |
210.13 g/mol |
IUPAC Name |
2-fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4O2/c9-7-4(3-13)1-5(2-6(7)14)8(10,11)12/h1-2,13-14H,3H2 |
InChI Key |
XKQYUTYNNPRRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)O)C(F)(F)F |
Origin of Product |
United States |
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